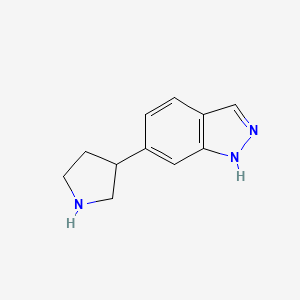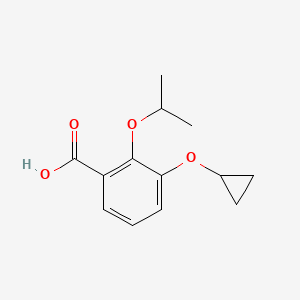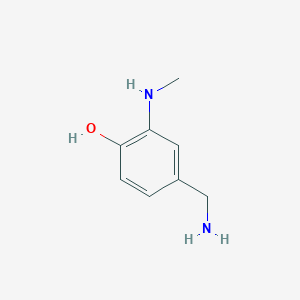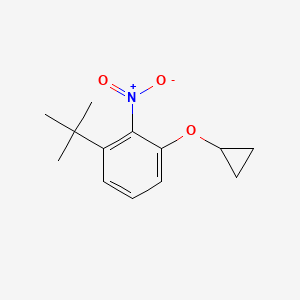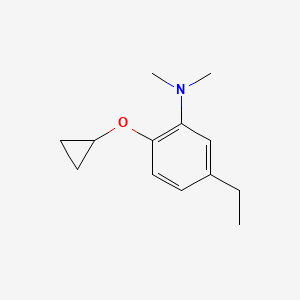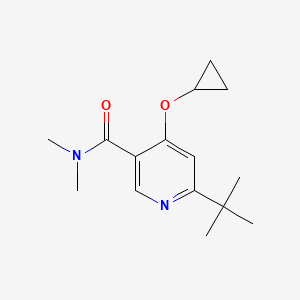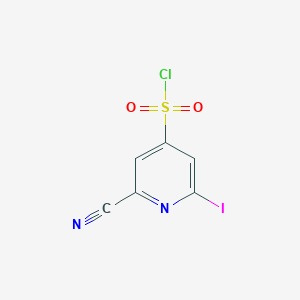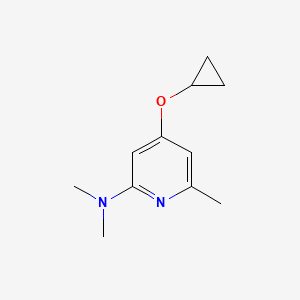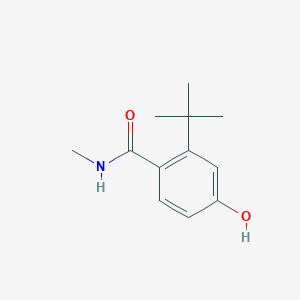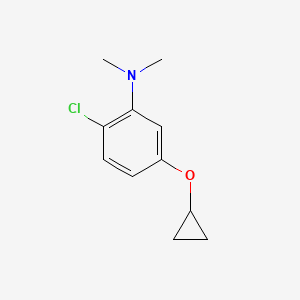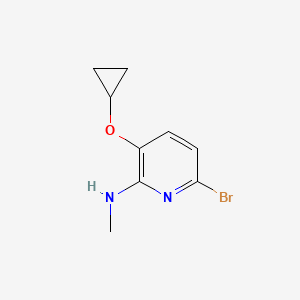
4-Tert-butyl-3-(propan-2-YL)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butyl-3-(propan-2-yl)phenol is an organic compound with the molecular formula C13H20O. It is a derivative of phenol, characterized by the presence of a tert-butyl group and an isopropyl group attached to the benzene ring. This compound is known for its distinct phenolic odor and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Tert-butyl-3-(propan-2-yl)phenol can be synthesized through the alkylation of phenol with isobutene in the presence of an acid catalyst. The reaction typically involves heating phenol with isobutene at elevated temperatures to facilitate the alkylation process .
Industrial Production Methods: In industrial settings, the production of this compound often involves transalkylation reactions. These reactions are carried out in large reactors under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Tert-butyl-3-(propan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form cyclohexanol derivatives.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones.
Reduction: Cyclohexanol derivatives.
Substitution: Alkylated or acylated phenols.
Scientific Research Applications
4-Tert-butyl-3-(propan-2-yl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its phenolic structure.
Industry: Utilized in the production of epoxy resins, polycarbonate resins, and phenolic resins
Mechanism of Action
The mechanism of action of 4-tert-butyl-3-(propan-2-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage .
Comparison with Similar Compounds
4-tert-Butylphenol: Similar structure but lacks the isopropyl group.
2,4-Ditert-butylphenol: Contains two tert-butyl groups instead of one.
4-tert-Butyl-2-(2-phenylpropan-2-yl)phenol: Contains a phenylpropan-2-yl group instead of an isopropyl group.
Uniqueness: 4-Tert-butyl-3-(propan-2-yl)phenol is unique due to the presence of both tert-butyl and isopropyl groups, which confer distinct chemical and physical properties. This combination enhances its stability and reactivity, making it valuable in various industrial and research applications .
Properties
Molecular Formula |
C13H20O |
|---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
4-tert-butyl-3-propan-2-ylphenol |
InChI |
InChI=1S/C13H20O/c1-9(2)11-8-10(14)6-7-12(11)13(3,4)5/h6-9,14H,1-5H3 |
InChI Key |
ITBGYIDQZITCGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


